
Fangchinoline
Overview
Description
Fangchinoline (C₃₇H₄₀N₂O₆; MW: 608.73) is a bisbenzylisoquinoline alkaloid primarily isolated from Stephania tetrandra S. Moore and Cyclea peltata Diels, plants used in traditional Chinese medicine (TCM) as "Fang Ji" . It exhibits diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects . Structurally, it comprises two benzylisoquinoline units linked by ether bonds, contributing to its bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fangchinoline can be synthesized through various chemical processes. One common method involves the use of high-performance liquid chromatography (HPLC) for the simultaneous quantitation of this compound and tetrandrine in Stephaniae tetrandrae radix . Another method involves ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for quantifying this compound in rat plasma .
Industrial Production Methods: Industrial production of this compound often involves the extraction from the root of Stephania tetrandra using solvents like methanol and water. The extracted compound is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Fangchinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to modulate cytokine-impelled apoptosis via the dual regulation of NF-κB and AP-1 pathways .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, water, and acetonitrile. The conditions often involve the use of chromatographic techniques for purification and quantitation .
Major Products Formed: The major products formed from the reactions involving this compound include its derivatives, which have shown potent anticancer activities .
Scientific Research Applications
Antitumor Activity
Fangchinoline exhibits significant antitumor effects across various cancer types. Research indicates its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in several cancer cell lines.
Key Findings:
- Osteosarcoma : this compound has been shown to accelerate apoptosis in osteosarcoma cells (MG63 and U20S) in a dose-dependent manner, suggesting its potential as a therapeutic agent against this type of cancer .
-
Gallbladder Cancer : In vitro studies demonstrated that this compound inhibited the proliferation and clone formation of gallbladder cancer cells. In vivo experiments using nude mice showed a significant reduction in tumor volume and weight in this compound-treated groups compared to controls (see Table 1) .
Group n Volume (mm³) Weight (g) DMSO 7 758.14 ± 293.18 † 1.07 ± 0.26 This compound 7 256.89 ± 250.61 0.50 ± 0.24 - Esophageal Squamous Cell Carcinoma : this compound was found to induce G1 phase cell-cycle arrest and promote apoptosis through mechanisms involving Noxa and DR5 pathways, demonstrating its efficacy against esophageal cancer both in vitro and in vivo .
- Conjunctival Melanoma : The compound has also shown promise against conjunctival melanoma by inhibiting homologous recombination DNA repair mechanisms, enhancing the efficacy of cisplatin treatment .
Antiviral Properties
This compound has also been investigated for its antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).
- HIV Replication Inhibition : A study demonstrated that this compound inhibits HIV-1 replication by interfering with the proteolytic processing of the viral envelope glycoprotein gp160, suggesting its potential as a therapeutic agent for HIV .
Other Pharmacological Effects
In addition to its antitumor and antiviral properties, this compound exhibits various other pharmacological activities:
Mechanism of Action
Fangchinoline exerts its effects by targeting focal adhesion kinase (FAK) and suppressing FAK-mediated signaling pathways in tumor cells . It also induces apoptosis and adaptive autophagy in bladder cancer . The compound modulates cytokine-impelled apoptosis via the dual regulation of NF-κB and AP-1 pathways .
Comparison with Similar Compounds
Key Pharmacological Activities :
- Anticancer : Inhibits proliferation, migration, and metastasis in breast, ovarian, prostate, and gallbladder cancers by modulating oncogenic pathways (e.g., PI3K/Akt, Aurora A kinase) .
- Anti-inflammatory : Suppresses cyclooxygenase (COX) activity, reducing inflammation .
- Metabolic Regulation : Demonstrates anti-hyperglycemic effects in streptozotocin-induced diabetic mice .
Fangchinoline shares structural and functional similarities with other bisbenzylisoquinoline alkaloids, notably tetrandrine, but diverges in mechanisms and applications.
Structural Comparison
Pharmacological Activity Comparison
Anticancer Mechanisms
- This compound: Targets Aurora A kinase (hydrogen bonds with Tyr246/Lys250) to enhance cisplatin-DNA adducts in ovarian cancer . Induces apoptosis in esophageal cancer via ATF4-mediated NOXA/DR5 pathways . Suppresses PI3K/Akt/XIAP axis in gallbladder cancer .
- Tetrandrine: Primarily inhibits calcium channels and NF-κB signaling . Less potent in HR pathway suppression compared to this compound .
Anti-Inflammatory Effects
Compound | Target | Mechanism |
---|---|---|
This compound | Cyclooxygenase (COX) | Direct enzyme inhibition |
Tetrandrine | mIL-5, hIL-6 | Cytokine activity suppression |
Metabolic Effects
- This compound reduces hyperglycemia in diabetic mice, while tetrandrine lacks this activity due to structural differences (e.g., N-oxide side chains) .
Analytical Differentiation
UHPLC-DAD and UHPLC-ESI-MS/MS methods separate this compound and tetrandrine within 7 minutes, with resolutions >2.60. Methanol improves peak shape for this compound, whereas tetrandrine requires adjusted gradients .
Derivative Efficacy
Compound | Derivative Modification | Activity Enhancement |
---|---|---|
This compound | 7-O-propionyl groups | IC₅₀: 2.51 µM (vs. 9.66 µM parent) |
Tetrandrine | N-oxide substitutions | Improved calcium channel blockade |
Biological Activity
Fangchinoline, an alkaloid derived from the plant Stephania tetrandra, has garnered significant attention due to its diverse biological activities, particularly its anticancer properties. This article delves into the biological activity of this compound, focusing on its effects on various cancer cell lines, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is known for its extensive biological activities, including:
- Antitumor effects : Inhibits the proliferation of various cancer cells.
- Immunomodulation : Enhances immune responses.
- Anti-inflammatory properties : Reduces inflammation in various models.
- Antioxidant activity : Protects cells from oxidative stress.
Anticancer Mechanisms
This compound exhibits its anticancer effects through multiple mechanisms:
- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by regulating key proteins involved in cell survival and death. For instance, it downregulates Bcl-2 and upregulates Bax, leading to increased apoptosis in melanoma cells .
- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase in various cancer types, including lung adenocarcinoma and breast cancer, effectively inhibiting cell proliferation .
- Inhibition of DNA Repair Mechanisms : this compound has been shown to inhibit homologous recombination (HR)-directed DNA repair by binding to far upstream element binding protein 2 (FUBP2), downregulating essential HR factors like BRCA1 and RAD51. This mechanism enhances the efficacy of chemotherapeutic agents such as cisplatin .
- Autophagy Induction : Studies indicate that this compound can induce autophagic cell death in certain cancer cells, contributing to its overall anticancer activity .
In Vitro Studies
Numerous studies have demonstrated the efficacy of this compound against various cancer cell lines:
- Melanoma : this compound significantly inhibits the growth and metastasis of melanoma cells (A375) by affecting FAK phosphorylation and promoting apoptosis .
- Conjunctival Melanoma : In vitro studies showed IC50 values for this compound against different conjunctival melanoma cell lines ranging from 2.68 μM to 7.40 μM, indicating potent growth inhibition .
- Lung Cancer : this compound has been reported to suppress the proliferation of SPC-A-1 lung adenocarcinoma cells through cell cycle arrest and apoptosis induction .
In Vivo Studies
This compound's antitumor effects have also been validated in animal models:
- In a xenograft model using NCG mice, this compound treatment resulted in significant tumor growth inhibition when administered at a dosage of 50 mg/kg/day .
- Combination therapies involving this compound and cisplatin showed enhanced antitumor efficacy compared to either agent alone, suggesting a synergistic effect that warrants further investigation .
Data Summary
Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Melanoma | A375 | - | Induces apoptosis, inhibits FAK phosphorylation |
Conjunctival Melanoma | CM-AS16 | 2.68 | Inhibits HR-directed DNA repair |
Lung Adenocarcinoma | SPC-A-1 | - | Cell cycle arrest at G0/G1 phase |
Breast Cancer | MDA-MB-231 | - | Induces apoptosis |
Bone Cancer | MG63 | - | Suppresses migration and proliferation |
Q & A
Basic Research Questions
Q. What standardized in vitro assays are employed to assess Fangchinoline’s cytotoxic effects on cancer cells?
Answer: this compound’s anti-proliferative effects are typically evaluated using:
- MTT assays for cell viability, with IC50 values calculated from dose- and time-response curves (e.g., 1–10 µM for leukemia cells over 24–48 hours) .
- Flow cytometry with Annexin V-FITC/PI staining to quantify apoptosis and cell cycle arrest (e.g., G0/G1 phase accumulation in melanoma and leukemia cells) .
- RT-qPCR and Western blotting to measure gene/protein expression (e.g., CDKN1A, CCND2, cyclin D1, and caspase-3 cleavage) .
Q. How are dose-dependent responses and IC50 values experimentally determined for this compound?
Answer:
- Cells are treated with escalating doses (e.g., 0.1–30 µM) over 24–96 hours. Dose-response curves are plotted using viability data (MTT or direct cell counting), and IC50 values are calculated via nonlinear regression models (e.g., 2.65 µM at 48 hours in K562 leukemia cells) .
- Statistical validation requires triplicate experiments with one-way ANOVA and post-hoc tests (e.g., LSD test, p < 0.05) to confirm significance .
Q. Which cancer cell lines are frequently used to study this compound’s anti-tumor activity?
Answer: Common models include:
- K562 (chronic myeloid leukemia): To study G0/G1 arrest via CDKN1A/CCND2 modulation .
- MG63/U2OS (osteosarcoma): For PI3K pathway inhibition and apoptosis induction .
- A375/A875 (melanoma): To evaluate FAK/cyclin D1 signaling suppression .
- OVX mouse-derived osteoclasts : For bone loss protection via NFATc1 downregulation .
Advanced Research Questions
Q. How does this compound’s mechanism of action vary across cancer types, and how can these differences be reconciled?
Answer: this compound targets context-specific pathways:
- Leukemia : Upregulates CDKN1A (p21) and downregulates CCND2, inducing G0/G1 arrest .
- Osteosarcoma : Inhibits PI3K/AKT/mTOR, reducing proliferation and migration .
- Melanoma : Suppresses FAK phosphorylation, blocking cyclin D1 and S-phase entry .
- Bone loss : Inhibits RANKL-induced NFATc1 without affecting IκBα/MAPK, suggesting pathway selectivity . Contradiction analysis: While FAK and PI3K pathways are distinct, cross-talk (e.g., FAK-PI3K synergy in metastasis) may explain cell-type specificity. Comparative phosphoproteomics or siRNA knockdowns could clarify dominant mechanisms .
Q. What experimental strategies resolve contradictions in this compound’s reported molecular targets?
Answer:
- Kinase activity profiling : Use recombinant kinases (e.g., FAK, PI3K) to test direct inhibition by this compound in vitro.
- CRISPR/Cas9 knockout models : Disrupt candidate genes (e.g., CDKN1A, FAK) to assess if this compound’s effects are abolished .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify conserved vs. context-dependent targets .
Q. How are in vivo models designed to validate this compound’s efficacy and pharmacokinetics?
Answer:
- OVX mice : Daily this compound administration (e.g., 10 mg/kg, oral) prevents bone loss by reducing TRAP+ osteoclasts, validated via micro-CT and histomorphometry .
- Xenograft models : Subcutaneous tumor implants (e.g., A375 melanoma) treated with this compound (5–20 mg/kg) show reduced tumor volume and metastasis via IVIS imaging and immunohistochemistry .
- Pharmacokinetic studies : HPLC-MS quantifies bioavailability and tissue distribution, critical for dose optimization .
Q. Methodological Considerations
- Data reproducibility : Ensure triplicate experiments with controls (e.g., DMSO vehicle) and standardized protocols (e.g., SYBR Green for RT-qPCR) .
- Ethical compliance : Follow institutional guidelines for animal studies (e.g., IACUC approval for OVX mice) .
Properties
IUPAC Name |
(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQSJHUEZBTSAT-VMPREFPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893498 | |
Record name | Fangchinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436-77-1 | |
Record name | Fangchinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fangchinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fangchinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fangchinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FANGCHINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953592C3ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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